molecular formula C24H24N4O3S B2845987 3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea CAS No. 2097903-76-7

3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea

Cat. No.: B2845987
CAS No.: 2097903-76-7
M. Wt: 448.54
InChI Key: KVDRCVUUUXTHJT-UHFFFAOYSA-N
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Description

3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea is a structurally complex compound featuring a 1,3-benzothiadiazole core modified with a cyclopropyl substituent, an ethyl linker, and a 1,1-diphenylurea moiety. The cyclopropyl group (C₃H₅) may enhance lipophilicity and influence steric interactions in biological targets. The diphenylurea moiety (C₁₃H₁₂N₂O) is a urea derivative with two aromatic phenyl groups, likely affecting binding affinity and solubility.

Properties

IUPAC Name

3-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c29-24(27(19-9-3-1-4-10-19)20-11-5-2-6-12-20)25-17-18-26-22-13-7-8-14-23(22)28(21-15-16-21)32(26,30)31/h1-14,21H,15-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDRCVUUUXTHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Attachment of the Cyclopropyl Group:

    Coupling with Diphenylurea: The final step involves coupling the benzothiadiazole derivative with diphenylurea under conditions that facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole core.

    Reduction: Reduction reactions can also occur, potentially modifying the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and properties.

    Industry: Applications in organic electronics and photonics due to its electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzothiadiazole core could play a crucial role in these interactions due to its electronic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid structure combining benzothiadiazole, cyclopropyl, and diphenylurea groups. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Molecular Formula Key Structural Features Biological Activities/Applications Toxicity/Safety
3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea C₂₄H₂₃N₄O₃S (inferred) Benzothiadiazole core, cyclopropyl, ethyl linker, diphenylurea Hypothesized: Antifungal, antiviral, or kinase inhibition (based on benzothiadiazole/urea motifs) No direct data; inferred precautions similar to benzothiadiazoles/ureas
1,3-Diphenylurea C₁₃H₁₂N₂O Diphenylurea scaffold Industrial uses (dyes, resins); limited bioactivity reported Low acute toxicity; avoid inhalation/dermal contact
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O Monophenylurea with dimethylamino-propyl chain Not specified; likely intermediate in drug synthesis Toxicity unstudied; handle with standard lab precautions
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₁FN₄OS Benzothiazole-pyrazole hybrid with fluoro substituent Anticancer, antifungal, anti-inflammatory (benzothiazole derivatives) Not reported; assume moderate toxicity due to halogenated heterocycles
2,3-Dihydro-1λ⁶,2-benzothiazole-1,1,3-trione C₇H₅NO₃S Benzothiazole with sulfone groups Saccharin derivative; sweetener with potential therapeutic applications Generally recognized as safe (GRAS) in regulated doses

Physicochemical Properties

  • Molecular Weight : The target compound (~465.6 g/mol) is heavier than simpler benzothiazoles (e.g., 2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione at 199.2 g/mol), impacting bioavailability.
  • Solubility : The diphenylurea and benzothiadiazole groups likely render the compound poorly water-soluble, necessitating formulation adjustments (e.g., co-solvents) .
  • Metabolic Stability : The cyclopropyl group may resist oxidative metabolism, extending half-life compared to linear alkyl chains .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step protocols, including cyclopropane ring formation and urea coupling. Key challenges include controlling regioselectivity during cyclopropane introduction and avoiding side reactions in the urea-forming step. Evidence from related benzothiadiazole derivatives suggests using sodium hydride as a base for cyclopropane intermediates and coupling agents like carbodiimides for urea bond formation . Optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients (60–80°C) to improve yields.

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can identify aromatic protons (δ 7.2–7.8 ppm for diphenylurea) and cyclopropyl methylene groups (δ 1.2–1.5 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, π-π interactions between benzothiadiazole and phenyl rings can be resolved with a resolution limit of ≤0.8 Å .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]+^+ ~520 Da) and detect fragmentation patterns unique to the sulfone group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for biological targets, and what contradictions exist between in silico and experimental data?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The sulfone group may form hydrogen bonds with catalytic residues, while the cyclopropyl moiety could induce steric hindrance.
  • Contradictions : Discrepancies often arise from solvation effects ignored in simulations. For instance, hydrophobic interactions in the active site may be overestimated in silico compared to wet-lab assays . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd_d).

Q. What strategies resolve conflicting data in biological activity studies, such as inconsistent IC50_{50} values across cell lines?

  • Methodological Answer :

  • Experimental Design : Standardize assays using matched isogenic cell lines to isolate genetic variables. For example, discrepancies in cytotoxicity (e.g., IC50_{50} of 5 µM vs. 20 µM) may stem from differential expression of drug efflux pumps (e.g., P-gp).
  • Data Normalization : Include controls for membrane permeability (e.g., calcein-AM assays) and metabolic activity (MTT assays). Cross-reference with transcriptomic data (RNA-seq) to identify resistance mechanisms .

Q. How does the compound’s electronic configuration influence its reactivity in catalytic or photochemical applications?

  • Methodological Answer :

  • DFT Calculations : Gaussian software can map HOMO-LUMO gaps. The benzothiadiazole’s electron-deficient core (LUMO ~ -1.5 eV) may facilitate charge transfer in photocatalytic reactions.
  • Experimental Validation : Use UV-Vis spectroscopy to track absorbance shifts (λmax_{\text{max}} ~300–350 nm) under varying pH or light exposure. Compare with cyclic voltammetry to correlate redox potentials with catalytic turnover .

Key Considerations

  • Synthetic Reproducibility : Document reaction scales (mg vs. gram) and purification methods (e.g., column chromatography vs. recrystallization) to address yield variability .
  • Theoretical Frameworks : Link mechanistic studies to broader concepts like Hammett substituent constants for electronic effects or QSAR models for bioactivity .

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